![molecular formula C11H20N2O4S B10817663 2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pantothenoylaminoethenethiol is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds have an amino group attached to the beta carbon atom. Pantothenoylaminoethenethiol is a derivative of pantothenic acid, which is a component of the B complex vitamins and plays a crucial role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pantothenoylaminoethenethiol can be synthesized through a multi-step process involving the reaction of pantothenic acid with cysteine. The thiol moiety of pantothenoylcysteine is first oxidized and spontaneously decarboxylated to generate the pantothenoylaminoethenethiol intermediate, which is then reduced to form pantothenoylcysteamine .
Industrial Production Methods
Industrial production methods for pantothenoylaminoethenethiol typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of high-pressure homogenization, ultrasonication, and phase inversion temperature techniques to prepare nanoemulsions containing the compound .
Chemical Reactions Analysis
Types of Reactions
Pantothenoylaminoethenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The thiol moiety of pantothenoylcysteine is oxidized to form the thioaldehyde intermediate.
Reduction: The thioaldehyde intermediate is reduced to form pantothenoylcysteamine.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Major Products Formed
The major products formed from these reactions include pantothenoylcysteamine and other derivatives that retain the core structure of pantothenoylaminoethenethiol .
Scientific Research Applications
Pantothenoylaminoethenethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Pantothenoylaminoethenethiol exerts its effects through its interaction with specific molecular targets and pathways. One of the key targets is phosphopantothenoylcysteine decarboxylase, an enzyme involved in the biosynthesis of coenzyme A. The compound undergoes a redox reaction, where the thiol moiety is oxidized and decarboxylated to form the intermediate, which is then reduced to form pantothenoylcysteamine .
Comparison with Similar Compounds
Pantothenoylaminoethenethiol is unique compared to other similar compounds due to its specific structure and biochemical properties. Similar compounds include:
Pantothenic Acid: A precursor to pantothenoylaminoethenethiol and an essential component of the B complex vitamins.
Pantothenoylcysteine: An intermediate in the synthesis of pantothenoylaminoethenethiol.
Pantothenoylcysteamine: A product formed from the reduction of the pantothenoylaminoethenethiol intermediate.
These compounds share structural similarities but differ in their specific biochemical roles and applications.
Properties
Molecular Formula |
C11H20N2O4S |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-[[(Z)-2-sulfanylethenyl]amino]propyl]butanamide |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h5-6,9,14,16,18H,3-4,7H2,1-2H3,(H,12,15)(H,13,17)/b6-5-/t9-/m0/s1 |
InChI Key |
GVPONLWGQFZYSV-UDIARPCQSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N/C=C\S)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC=CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)
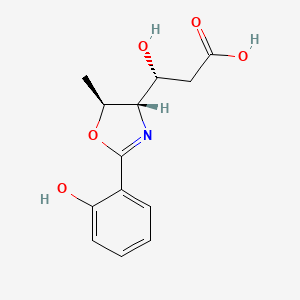
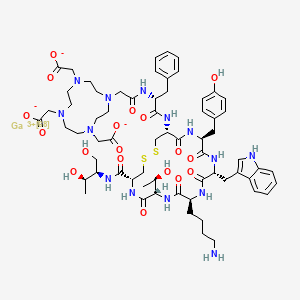
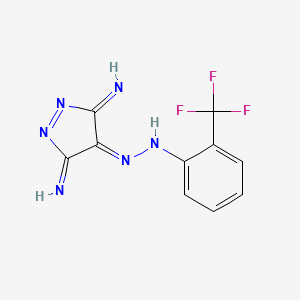
![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
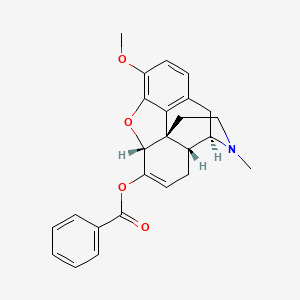
![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)
![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
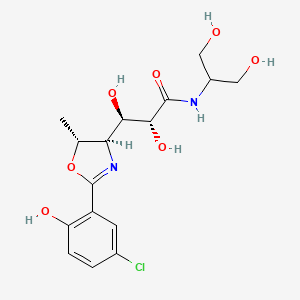
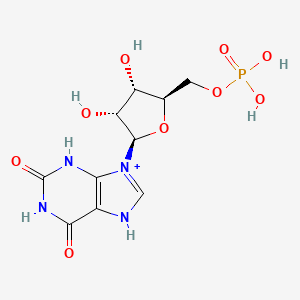
![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)
